molecular formula C10H8F3N3O2 B13093526 Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate

Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate

Cat. No.: B13093526
M. Wt: 259.18 g/mol
InChI Key: VAFBJMGOPKTSME-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate typically involves a multi-step process. One common method is the microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides. This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is performed under microwave conditions at 140°C, resulting in high yields within a short reaction time .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar microwave-assisted methods. The process is eco-friendly, additive-free, and demonstrates good functional group tolerance, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent and stable compound compared to its analogs .

Properties

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

InChI

InChI=1S/C10H8F3N3O2/c1-2-18-8(17)6-4-3-5-16-7(6)14-9(15-16)10(11,12)13/h3-5H,2H2,1H3

InChI Key

VAFBJMGOPKTSME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NC(=N2)C(F)(F)F

Origin of Product

United States

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